Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate
Description
Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate is a synthetic small molecule characterized by a piperazine core functionalized with an ethyl carboxylate group and a methyl-substituted quinoline moiety. The quinoline substituent features a chlorine atom at position 5, a hydroxyl group at position 8, and a methyl bridge connecting the quinoline to the piperazine ring at position 5. The ethyl carboxylate group enhances solubility and may influence pharmacokinetic properties, such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-2-24-17(23)21-8-6-20(7-9-21)11-12-10-14(18)13-4-3-5-19-15(13)16(12)22/h3-5,10,22H,2,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJNKFOJKONRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780730 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The target molecule can be dissected into two primary building blocks:
Stepwise vs. Convergent Synthesis
Stepwise Approach
- Quinoline Core Preparation :
Convergent Approach
Key Reaction Steps and Mechanisms
Formation of the Quinoline Core
Cyclization of 4-Chloroaniline
The Doebner-von Miller reaction involves refluxing 4-chloroaniline with ethyl acetoacetate in 1N HCl, followed by neutralization and extraction (Scheme 1):
Reaction Conditions :
- Temperature: 111°C
- Time: 24 hours
- Yield: 49%
**Scheme 1**: Synthesis of 5-Chloro-8-Hydroxyquinoline
4-Chloroaniline + Ethyl acetoacetate → Cyclization (HCl, 111°C) → 5-Chloro-8-hydroxyquinoline
Functionalization at the Quinoline C7 Position
Bromination
Electrophilic aromatic bromination using Br₂ in acetic acid introduces a bromine atom at C7, enabling Suzuki-Miyaura coupling.
Hydroxymethylation
Mannich reaction with formaldehyde and piperazine under basic conditions generates the methylene bridge.
Piperazine-1-Carboxylate Synthesis
Nucleophilic Substitution
Reaction of 2,3-dibromopropionic acid methyl ester with N,N'-bis(benzyl)ethane-1,2-diamine in toluene with triethylamine yields 1,4-dibenzyl-piperazine-2-carboxylate (84.8% yield):
Reaction Conditions :
- Solvent: Toluene
- Base: Triethylamine
- Temperature: Reflux
Coupling of Subunits
Alkylation of Piperazine
The brominated quinoline reacts with ethyl piperazine-1-carboxylate in DMF using K₂CO₃ as a base (Scheme 2):
Reaction Conditions :
- Solvent: DMF
- Base: K₂CO₃
- Temperature: 80°C
- Yield: 62–68%
**Scheme 2**: Final Coupling Step
7-Bromo-5-chloro-8-hydroxyquinoline + Ethyl piperazine-1-carboxylate → Alkylation → Target Compound
Optimization of Reaction Conditions
Temperature and Solvent Effects
Analytical Characterization
Spectroscopic Data
Challenges and Limitations
Regioselectivity Issues
Yield Optimization
- Low yields (49–68%) in critical steps necessitate process refinement.
Chemical Reactions Analysis
Types of Reactions: : Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and properties, making them useful in various applications.
Scientific Research Applications
Chemistry: : In chemistry, Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: : In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can be used to develop new drugs and therapeutic agents.
Medicine: : In the medical field, this compound is investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: : In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Key Structural Features of Ethyl 4-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate and Analogues
Biological Activity
Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 351.78 g/mol. Its structure includes a piperazine ring, a chloro-substituted hydroxyquinoline moiety, and a carboxylate group, which contribute to its biological activity.
Biological Activities
1. Antibacterial Activity
This compound has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves inhibition of protein synthesis, nucleic acid synthesis, and peptidoglycan production.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Escherichia coli | 62.5 - 125 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
Studies indicate that this compound exhibits better antibacterial activity compared to standard antibiotics like penicillin G .
2. Antifungal Activity
The compound has also been evaluated for antifungal activity, particularly against common fungal pathogens. It has demonstrated effectiveness in inhibiting fungal growth, although specific MIC values for fungi are less frequently reported.
3. Anticancer Activity
Recent research highlights the potential anticancer properties of this compound. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 10.0 |
| MCF-7 (Breast) | 15.0 |
| HeLa (Cervical) | 12.5 |
These findings suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and receptors involved in critical biological pathways:
- Antibacterial Mechanism : Inhibition of bacterial protein synthesis and disruption of cell wall integrity.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways associated with cell survival.
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
- Antibacterial Study : A study published in the Journal of Materials and Environmental Sciences evaluated the antibacterial properties using disc diffusion methods against several bacterial strains, confirming its efficacy compared to standard antibiotics .
- Anticancer Evaluation : Research published in MDPI indicated that derivatives containing the quinoline structure showed significant cytotoxicity against various cancer cell lines, with this compound being one of the most potent derivatives tested .
- Mechanistic Insights : Further investigations into its mechanism revealed that it may inhibit key enzymes involved in DNA replication and repair processes in cancer cells.
Q & A
Q. How is Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate synthesized, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step protocols, including condensation and cyclization reactions. For example, piperazine derivatives are often synthesized via nucleophilic substitution or coupling reactions under controlled conditions. Key parameters include:
- Temperature : Maintaining 50–80°C during coupling steps to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
- Catalysts : Bases like DIPEA (N,N-diisopropylethylamine) improve yields in amide bond formations . Yields range from 20–35% in similar compounds, emphasizing the need for iterative optimization .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?
Comprehensive characterization involves:
- NMR spectroscopy : 1H and 13C NMR confirm piperazine and quinoline moieties. For instance, the ethyl ester group (~1.2–1.4 ppm in 1H NMR) and aromatic protons (~7–8 ppm) are diagnostic .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion at m/z corresponding to C19H21ClN3O3) .
- FTIR : Hydroxyquinoline O-H stretches (~3200 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How do structural modifications to the piperazine or quinoline moieties influence the compound's biological activity, and what methodologies are used to assess these effects?
Modifications alter solubility, target affinity, and metabolic stability. For example:
- Piperazine substitutions : Replacing ethyl carboxylate with methyl esters reduces lipophilicity, impacting cellular uptake .
- Quinoline halogenation : Chlorine at position 5 enhances antimicrobial activity by increasing electrophilicity . Methods :
- In vitro assays : IC50 values against cancer cell lines (e.g., HeLa) and bacterial inhibition zones .
- Molecular docking : Predicts interactions with targets like DNA gyrase or kinases .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from pharmacokinetic factors. Strategies include:
- Bioavailability studies : Measuring plasma concentration-time profiles to assess absorption/metabolism .
- Metabolite identification : LC-MS/MS to detect active/inactive derivatives .
- Formulation optimization : Using nanoemulsions or liposomes to improve solubility and half-life .
Q. How can reaction pathways be optimized to minimize side products during synthesis?
- Stepwise monitoring : TLC or HPLC tracks intermediate purity, reducing side reactions .
- Protecting groups : Temporarily blocking the hydroxyquinoline -OH during coupling prevents undesired alkylation .
- Catalyst tuning : Transition metal catalysts (e.g., Pd for cross-couplings) enhance regioselectivity .
Q. What computational methods are employed to predict the binding affinity of this compound with biological targets, and how do these predictions align with experimental data?
- Molecular dynamics simulations : Model interactions with enzyme active sites (e.g., HIV-1 integrase) over 100-ns trajectories .
- Free energy calculations : MM-PBSA/GBSA estimate binding energies, correlating with experimental IC50 values (R² > 0.8 in kinase inhibitors) .
- Docking validation : Crystal structures of target proteins (e.g., PDB entries) validate predicted binding poses .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
